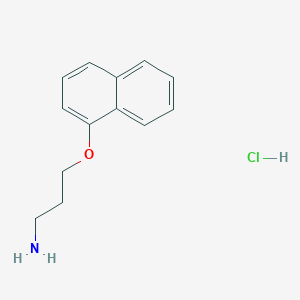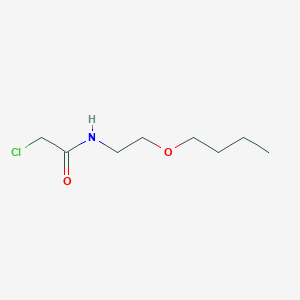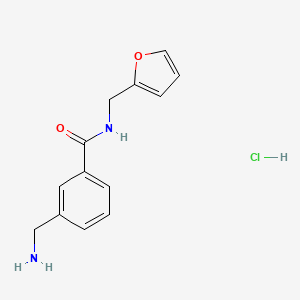
1-(3-Aminopropoxy)naphthalene hydrochloride
Vue d'ensemble
Description
1-(3-Aminopropoxy)naphthalene hydrochloride, also known as 1-APN-HCl, is an organic compound used in scientific research. It is a white, crystalline solid with a molecular weight of 213.7 g/mol and a melting point of 212-214 °C. It is a derivative of naphthalene and is used in a variety of scientific experiments. It is a useful reagent for the synthesis of organic compounds and for the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Pharmaceutical Research
1-(3-Aminopropoxy)naphthalene hydrochloride: is utilized in pharmaceutical research as a reference standard for drug formulation . Its precise chemical structure and properties allow researchers to develop new medications with similar or improved pharmacokinetic profiles.
Biological Studies
In biology, this compound serves as a tool for studying cellular processes. It may be used to probe the function of naphthalene-binding proteins or to investigate the cellular uptake mechanisms due to its aminopropoxy group .
Chemical Synthesis
Chemists employ 1-(3-Aminopropoxy)naphthalene hydrochloride in synthetic pathways to create complex molecules. Its reactive amine group can be a key intermediate in the synthesis of various organic compounds .
Medicinal Chemistry
In medicinal chemistry, this compound is a valuable scaffold for the design of new therapeutic agents. Its naphthalene core can interact with biological targets, potentially leading to the discovery of new drugs .
Pharmacology
Pharmacologically, 1-(3-Aminopropoxy)naphthalene hydrochloride might be investigated for its effects on biological systems, particularly how it influences pharmacodynamics and pharmacokinetics in model organisms .
Toxicology
Toxicological research with 1-(3-Aminopropoxy)naphthalene hydrochloride involves assessing its safety profile, including potential toxicity, metabolism, and excretion patterns in biological systems .
Environmental Science
Environmental scientists could explore the impact of 1-(3-Aminopropoxy)naphthalene hydrochloride on ecosystems. This includes studying its biodegradability, environmental persistence, and effects on wildlife .
Propriétés
IUPAC Name |
3-naphthalen-1-yloxypropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13;/h1-3,5-8H,4,9-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHJTHPYKGDDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopropoxy)naphthalene hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1522110.png)








![[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B1522127.png)
![1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride](/img/structure/B1522128.png)

